molecular formula C22H15F4N3OS B461203 3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 723748-39-8

3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B461203
CAS RN: 723748-39-8
M. Wt: 445.4g/mol
InChI Key: BLZICZKXDZKEKR-UHFFFAOYSA-N
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Description

3-amino-N-(2-fluorophenyl)-6-(phenylmethyl)-4-(trifluoromethyl)-2-thieno[2,3-b]pyridinecarboxamide is an aromatic amide.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a functionalized thieno[2,3-b]pyridine. Research indicates that functionalized thieno[2,3-b]pyridines can be synthesized through multicomponent condensation reactions. This process involves the use of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents with activated methylene groups. The molecular structures of similar compounds have been studied using X-ray structural analysis, revealing intricate molecular conformations and interactions (Dyachenko et al., 2019).

Crystallography and Molecular Interactions

In a related compound, the thieno[2,3-b]pyridine system forms specific dihedral angles with connected rings, indicating a structured arrangement. The crystallography of these compounds showcases weak hydrogen bonds and π–π stacking interactions, suggesting potential for intricate molecular interactions. The stability of these molecules is also influenced by intramolecular hydrogen bonds (Zhao et al., 2012).

Synthesis of Fused Heterocycles

The compound has been involved in the synthesis of new heterocycles like pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused tetracyclic systems. These syntheses involve various reactions and offer a pathway to a wide range of compounds with potential biological and pharmaceutical applications (Bakhite et al., 2005).

Antiproliferative Activity

Derivatives of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a similar class of compounds, have shown antiproliferative properties against certain enzymes. These findings suggest potential applications in developing therapeutic agents targeting specific cellular mechanisms (van Rensburg et al., 2017).

properties

IUPAC Name

3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N3OS/c23-15-8-4-5-9-16(15)29-20(30)19-18(27)17-14(22(24,25)26)11-13(28-21(17)31-19)10-12-6-2-1-3-7-12/h1-9,11H,10,27H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZICZKXDZKEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-6-benzyl-N-(2-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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